N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bioactive Ni(II) complexes derived from 6-nitro-1,3-benzothiazol incorporated azo dyes has been described. The newly synthesized azo dyes and their Ni(II) complexes are characterized by various physical and spectroscopic techniques .Molecular Structure Analysis

The IR spectral data of metal complexes revealed that the bonding sites are the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands .Chemical Reactions Analysis

All the azo dyes behave as bidentate ligands with metal–ligand ratio 1:2 of the type [Ni (L) 2 (H 2 O) 2 ], where L stands for deprotonated azo dye ligand .Physical and Chemical Properties Analysis

The TG–DTA studies showed good thermal stability and confirmed the presence of coordinated water molecules in all the metal complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis and Macrophage Cell Effects : Novel tetrahydronaphthalene derivatives, including the specified compound, have been synthesized and tested for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophage cells. Some derivatives showed dose-dependent decrease in nitrite levels without cytotoxic effects (Gurkan et al., 2011).

Antitumor Agents : Benzothiazole derivatives, structurally related to the specified compound, have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating potential as antitumor agents (Yoshida et al., 2005).

Chemical Reactivity and Synthesis

Electrophilic Substitution Reactions : Research on benzothiazole derivatives includes exploring their reactivity, such as undergoing electrophilic substitution reactions. These studies contribute to the understanding of the chemical properties of these compounds (Aleksandrov et al., 2017).

Antineoplastic and Antimonoamineoxidase Properties : Certain derivatives have been studied for their antineoplastic and antimonoamineoxidase properties, contributing to the understanding of their potential therapeutic applications (Markosyan et al., 2010).

Pharmacological Importance

- Antibacterial and Antifungal Activities : Synthesized derivatives of benzothiazole, including those structurally similar to the specified compound, have been screened for antibacterial, antifungal, antitubercular, and antiinflammatory activities, highlighting their potential pharmacological importance (Samadhiya et al., 2012).

Other Applications

NLO Properties and Coordination Networks : Tetrazolate-yl acylamide tectons bearing substituents of different sizes, related to benzothiazole, have been studied for their structural topologies and nonlinear optical properties, offering insights into material science applications (Liao et al., 2013).

Antiproliferative and Antioxidant Activity : Novel benzimidazole/benzothiazole-2-carboxamides have been synthesized and evaluated for their antiproliferative and antioxidative capacities, indicating their potential in cancer therapy and antioxidant research (Cindrić et al., 2019).

Spectrophotometric Assay for Carbonyl Compounds : N-Methyl benzothiazolone hydrazone, a related compound, has been utilized in spectrophotometric assays for the identification and measurement of carbonyl compounds, demonstrating its utility in analytical chemistry (Paz et al., 1965).

Wirkmechanismus

Target of Action

Compounds with a benzothiazole structure often interact with various enzymes and receptors in the body. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The nitro group and the benzothiazole structure could potentially undergo redox reactions or coordinate with metal ions in biological systems, affecting the function of their targets .

Biochemical Pathways

Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Benzothiazoles are often involved in pathways related to cell signaling, inflammation, and apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Benzothiazoles are generally well-absorbed and can distribute throughout the body. They can be metabolized by various enzymes, often through oxidation or conjugation reactions .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some benzothiazoles have anti-inflammatory, anticancer, or antimicrobial effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH could affect the ionization state of the compound, influencing its absorption and distribution .

Eigenschaften

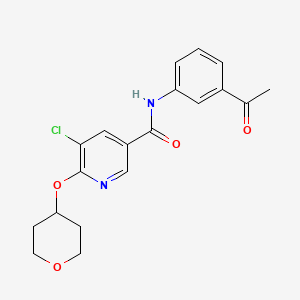

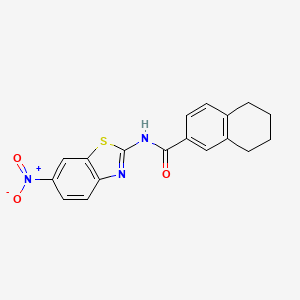

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-18-19-15-8-7-14(21(23)24)10-16(15)25-18/h5-10H,1-4H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKEDGSQRRECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)

![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)

![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)